Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and a 3-methylbenzofuran-2-carboxamido moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-3-27-23(26)19-17(15-9-5-4-6-10-15)13-29-22(19)24-21(25)20-14(2)16-11-7-8-12-18(16)28-20/h4-13H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIYXBYCAFWTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur sources.
Coupling and Functionalization: The benzofuran and thiophene rings are then coupled through amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the benzofuran with an amine derivative of the thiophene under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for more complex materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The amide and ester functional groups may also play a role in binding to biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Bioactivity: The 3-methylbenzofuran group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to furan and benzofuran derivatives with reported antimicrobial activity .
Synthesis Trends :
Biological Activity
Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H19N1O4S1
- IUPAC Name : this compound
- Molecular Weight : 371.44 g/mol
The biological activity of this compound primarily involves:
- Histone Deacetylase Inhibition : This compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and are implicated in various cancers. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Table 1 summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.5 | Induction of apoptosis via HDAC inhibition |
| MCF-7 (Breast Cancer) | 22.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18.3 | Reactive oxygen species generation |
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effect of this compound on HeLa cells. The compound exhibited significant cytotoxicity with an IC50 value of 15.5 µM, suggesting potential for therapeutic use in cervical cancer treatment .
Case Study 2: Mechanistic Insights
Another research project focused on the molecular mechanisms underlying the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment led to cell cycle arrest at the G1 phase, followed by apoptosis, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions:
Thiophene Core Formation : Condensation of substituted thiophene precursors (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) under reflux in DMF with catalysts like triethylamine (TEA) .
Benzofuran Coupling : Amidation using 3-methylbenzofuran-2-carbonyl chloride under anhydrous conditions, monitored by TLC .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio for amidation), temperature (60–80°C), and reaction time (12–24 hours) improves yield (reported 65–78%) .
Q. How is the molecular structure of this compound characterized?
- Spectroscopic Techniques :
- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~165 ppm, benzofuran protons at 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 436.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel thiophene-benzofuran hybrids?
- Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm functional group assignments. For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, aligning with experimental data .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives in anticancer research?
- Substituent Variation : Modify the benzofuran (e.g., electron-withdrawing groups) or thiophene (e.g., phenyl substitution) to assess cytotoxicity .
- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC values with substituent electronic properties .
- Comparative Analysis : Benchmark against analogs (e.g., nitro-to-amino conversion improves solubility but reduces potency) .
Q. What experimental approaches elucidate reaction mechanisms in the synthesis of this compound?
- Kinetic Studies : Monitor amidation progress via in-situ IR to track carbonyl disappearance .
- Isotopic Labeling : Use O-labeled benzofuran carbonyl to confirm nucleophilic acyl substitution pathways .
- Intermediate Trapping : Quench reactions at intervals to isolate intermediates (e.g., activated ester) for MS analysis .
Q. How do researchers address discrepancies between computational predictions and experimental data in molecular modeling?
- Parameter Adjustment : Optimize force fields (e.g., AMBER) to better simulate π-π stacking in the crystal lattice .
- Validation : Compare DFT-calculated dipole moments with experimental values (e.g., dielectric constant measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
